11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione
Description
Properties
IUPAC Name |
11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-10-15-13(12(9-22)8-19-10)7-14-17(23-15)20-16(21-18(14)24)11-5-3-2-4-6-11/h2-6,8,22H,7,9H2,1H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMZMGSLRZYBCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=CC=C4)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione” can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The thione group can be reduced to form thiol derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific functional group transformations. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while reduction of the thione group may produce thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its multiple functional groups can interact with various biological targets, providing insights into biochemical processes.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. The presence of the thione group suggests possible antioxidant activity, while the tricyclic structure may interact with specific receptors or enzymes.
Industry
In industrial applications, this compound may be used as a precursor for the synthesis of advanced materials, such as polymers or pharmaceuticals. Its diverse reactivity makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of “11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione” involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups can form covalent or non-covalent bonds with these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The hydroxymethyl group in the target compound enhances water solubility compared to methyl or halogenated analogues . Methoxy/hydroxyphenyl variants exhibit reduced thermal stability due to weaker intermolecular interactions (e.g., C–H···O vs. S–S interactions) .
Heteroatom Influence :
- Replacement of oxa with dithia (e.g., 3,7-dithia analogues) alters electron density distribution, affecting redox behavior and catalytic activity .
- The thione group in the target compound provides a reactive site for metal coordination, unlike ketone or ether analogues .
Crystallographic and Conformational Differences
X-ray studies reveal distinct packing patterns:
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of triazatricyclo compounds characterized by a unique arrangement of nitrogen and oxygen atoms within its structure. The presence of functional groups such as hydroxymethyl and thione suggests potential reactivity and biological interactions.
Research indicates that the compound exhibits various biological activities primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could impact processes such as steroid metabolism.
- Antitumor Properties : Preliminary studies suggest that it may possess antitumor activity, potentially through the induction of apoptosis in cancer cells.
- Antioxidant Activity : The compound may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antitumor Studies : In vitro assays demonstrated that the compound inhibits the growth of various cancer cell lines, including prostate and breast cancer cells. For instance, a study reported an IC50 value of 5.1 µM against PC-3 prostate cancer cells, indicating significant cytotoxicity .
- Enzyme Inhibition : Another investigation focused on its inhibitory effects on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and obesity. The compound was found to significantly reduce enzyme activity in cell-based assays .
Summary of Findings
| Study Focus | Cell Line / Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor Activity | PC-3 (Prostate Cancer) | 5.1 | Induction of Apoptosis |
| Enzyme Inhibition | Human Cell Lines | - | 11β-HSD1 Inhibition |
| Antioxidant Activity | Various | - | Scavenging Free Radicals |
Therapeutic Applications
Given its biological activities, this compound holds promise for various therapeutic applications:
- Cancer Treatment : Its antitumor properties suggest potential use in developing new cancer therapies.
- Metabolic Disorders : By inhibiting 11β-HSD1, it may serve as a candidate for treating conditions related to metabolic syndrome.
- Oxidative Stress Management : Its antioxidant capabilities could be harnessed in formulations aimed at reducing oxidative damage in cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
